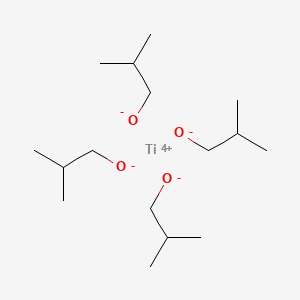
间苯二酚单乙酸酯
描述
间苯二酚单乙酸酯,也称为乙酰间苯二酚,是一种有机化合物,化学式为 C₈H₈O₃。它是间苯二酚的衍生物,其中一个羟基被乙酰化。该化合物以其抗菌和消毒性能而闻名,并用作合成各种药物的中间体。
科学研究应用
间苯二酚单乙酸酯在科学研究中有着广泛的应用:
化学: 用作有机合成中的中间体和各种化学反应中的试剂。
生物学: 研究其对细胞过程的影响以及作为生化工具的潜力。
医学: 研究其在治疗皮肤病和作为抗菌剂方面的治疗潜力。
5. 作用机理
间苯二酚单乙酸酯发挥作用的机制涉及其与细胞成分的相互作用。作为一种抗菌剂,它会破坏微生物细胞膜,导致细胞裂解和死亡。在治疗应用中,它会调节炎症通路并抑制病原微生物的生长。乙酰基增强了其亲脂性,提高了其穿透生物膜的能力,并在靶部位发挥作用。
类似化合物:
间苯二酚: 母体化合物,在苯环上具有两个羟基。
苯酚: 一种更简单的芳香族化合物,只有一个羟基。
对苯二酚: 间苯二酚的异构体,羟基处于对位。
比较:
间苯二酚与间苯二酚单乙酸酯: 间苯二酚单乙酸酯具有一个乙酰基,使其更亲脂,可能更有效地穿透生物膜。
苯酚与间苯二酚单乙酸酯: 与间苯二酚单乙酸酯相比,苯酚的复杂程度较低,其应用范围也不那么具体。
对苯二酚与间苯二酚单乙酸酯: 对苯二酚主要用于美白产品,而间苯二酚单乙酸酯在治疗各种皮肤病和作为抗菌剂方面具有更广泛的应用
间苯二酚单乙酸酯以其抗菌特性和潜在的治疗应用的独特组合而著称,使其成为研究和工业中的宝贵化合物。
作用机制
Target of Action
It is known to have keratolytic properties, which means it can break down the keratin in the skin, helping to remove hard, scaly, or roughened skin .
Mode of Action
It is known to exert a keratolytic activity, which helps in the removal of hard, scaly, or roughened skin .
Result of Action
Resorcinol monoacetate is used as an antiseptic and disinfectant in topical pharmaceutical products for the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . It works by helping to remove hard, scaly, or roughened skin .
Action Environment
It is known that the compound is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .
准备方法
合成路线和反应条件: 间苯二酚单乙酸酯可以通过间苯二酚的乙酰化反应合成。该反应通常在催化剂如硫酸的存在下,使用间苯二酚和乙酸酐进行。反应过程如下:
C6H4(OH)2+(CH3CO)2O→C6H4(OH)(OCOCH3)+CH3COOH
工业生产方法: 在工业环境中,间苯二酚单乙酸酯的生产涉及类似的乙酰化反应,但规模更大。该过程针对产量和纯度进行了优化,通常使用连续流动反应器来维持一致的反应条件并提高效率。
反应类型:
氧化: 间苯二酚单乙酸酯可以发生氧化反应,通常产生醌类或其他氧化衍生物。
还原: 间苯二酚单乙酸酯的还原会导致生成间苯二酚。
取代: 在适当条件下,乙酰基可以被其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 使用硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 等还原剂。
取代: 酸性或碱性催化剂可以促进取代反应。
主要产品:
氧化: 醌类和其他氧化产物。
还原: 间苯二酚。
取代: 取决于引入的取代基,各种取代的酚类化合物。
相似化合物的比较
Resorcinol: The parent compound, with two hydroxyl groups on the benzene ring.
Phenol: A simpler aromatic compound with one hydroxyl group.
Hydroquinone: An isomer of resorcinol with hydroxyl groups in the para position.
Comparison:
Resorcinol vs. Resorcinol Monoacetate: Resorcinol monoacetate has an acetyl group, making it more lipophilic and potentially more effective in penetrating biological membranes.
Phenol vs. Resorcinol Monoacetate: Phenol is less complex and less specific in its applications compared to resorcinol monoacetate.
Hydroquinone vs. Resorcinol Monoacetate: Hydroquinone is primarily used in skin-lightening products, while resorcinol monoacetate has broader applications in treating various skin conditions and as an antiseptic
Resorcinol monoacetate stands out due to its unique combination of antiseptic properties and potential therapeutic applications, making it a valuable compound in both research and industry.
属性
IUPAC Name |
(3-hydroxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-6(9)11-8-4-2-3-7(10)5-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPKZRHERLGEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045901 | |
| Record name | Resorcinol monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-29-4 | |
| Record name | Acetylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resorcinol monoacetate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorcinol monoacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15480 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RESORCINOL MONOACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | RESORCINOL MONOACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediol, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Resorcinol monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Resorcinol monoacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL6O37RD1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the composition of commercially available resorcinol monoacetate?
A1: [] Initial gas chromatography studies revealed that commercial resorcinol monoacetate is not a single compound but rather a mixture of three components. This mixture includes resorcinol, resorcinol diacetate, and resorcinol monoacetate. A pure resorcinol monoacetate standard can be prepared for analytical purposes. Further investigation showed that resorcinol monoacetate can convert to a mixture containing resorcinol and resorcinol diacetate at elevated temperatures. [] You can find more details about this study here: .
Q2: How can we quantify resorcinol monoacetate in complex mixtures like dermatological products?
A2: [] A reliable quantitative method for determining resorcinol monoacetate concentration in dermatological formulations utilizes gas chromatography with orcinol as an internal standard. This method involves acetylation, benzene extraction, and analysis on a 5% cyano ethyl silicone column. More information on this method can be found here: .
Q3: Does resorcinol monoacetate interact with other common cosmetic ingredients?
A3: [] Case reports suggest that resorcinol monoacetate can interact with certain nail lacquers, potentially leading to nail discoloration. While the exact mechanism remains unclear, it is hypothesized that resorcinol monoacetate might act as a solvent on some lacquer components, facilitating their absorption into the nail keratin. You can learn more about this observation here: .
Q4: How does the presence of resorcinol monoacetate affect the stability of formulations like calamine lotion?
A4: [] Research indicates that adding resorcinol monoacetate to calamine liniment and then exposing it to ultraviolet light can influence the formation of hydrogen peroxide. This effect on hydrogen peroxide production depends on the concentration of resorcinol monoacetate and the age of the product. For more detailed information on this interaction, refer to: .
Q5: Can resorcinol monoacetate be incorporated into biomaterials, and what are the potential benefits?
A5: [] Studies demonstrate that resorcinol monoacetate exhibits antibacterial properties and can be incorporated into collagen-based biomaterials. When integrated at a 2% concentration, it effectively inhibits bacterial growth for a minimum of 12 days. This characteristic makes resorcinol monoacetate a promising candidate for developing bioprostheses with intrinsic antibacterial properties. Further details on this application are available here: .
Q6: How can nuclear magnetic resonance (NMR) spectroscopy contribute to the characterization of resorcinol monoacetate?
A6: [] NMR spectroscopy provides valuable insights into the composition of resorcinol monoacetate. This technique can be used to determine the purity of resorcinol monoacetate samples and identify the presence of any impurities. Furthermore, NMR can be utilized to study the stability of resorcinol monoacetate under different conditions. This information is crucial for quality control and assurance in the manufacturing process. More details on utilizing NMR for cosmetic ingredient analysis can be found here: .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid](/img/structure/B1662044.png)
![Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B1662045.png)



![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)




